Aldh3A1-IN-1 vs. CB29 (ALDH3A1-IN-3): Superior Potency in Biochemical Inhibition
Aldh3A1-IN-1 demonstrates a 10-fold higher potency in inhibiting ALDH3A1 enzyme activity compared to the more selective inhibitor CB29. This quantitative difference is critical for achieving effective target engagement at lower concentrations. [1]
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 1.61 µM |
| Comparator Or Baseline | CB29 (ALDH3A1-IN-3) IC50 = 16 µM |
| Quantified Difference | 9.9-fold lower IC50 (more potent) |
| Conditions | In vitro enzymatic assay |
Why This Matters
The lower IC50 of Aldh3A1-IN-1 translates to requiring significantly less compound to achieve the same level of target inhibition, reducing potential solubility issues and non-specific cellular effects.
- [1] Parajuli B, et al. Development of selective inhibitors for human aldehyde dehydrogenase 3A1 (ALDH3A1) for the enhancement of cyclophosphamide cytotoxicity. Chembiochem. 2014;15(5):701-712. View Source
